Methyl trimethylsilyl malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trimethylsilyl malonate is an organosilicon compound with the molecular formula C7H14O4Si. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a trimethylsilyl group and another by a methyl group. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl trimethylsilyl malonate can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Malonic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to facilitate the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl trimethylsilyl malonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield malonic acid derivatives.
Alkylation: The enolate form of this compound can react with alkyl halides to form substituted malonates.
Common Reagents and Conditions:
Bases: Pyridine, sodium ethoxide.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Copper(I) bromide for alkynylation reactions.
Major Products Formed:
Substituted Malonates: Formed through alkylation reactions.
β-Keto Acids and Methyl Ketones: Formed through acylation reactions with acid chlorides and acyl carbonates.
Wissenschaftliche Forschungsanwendungen
Methyl trimethylsilyl malonate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in cyclocondensation reactions.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly in the development of drugs that target metabolic disorders.
Industry: this compound is used in the production of polymers and as a reagent in material science research.
Wirkmechanismus
The mechanism of action of methyl trimethylsilyl malonate involves its ability to form enolate ions, which can undergo nucleophilic substitution reactions. The trimethylsilyl group enhances the stability of the enolate ion, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the trimethylsilyl group, which can be easily replaced by other functional groups, facilitating the formation of a wide range of products.
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl) malonate: Another derivative of malonic acid with two trimethylsilyl groups.
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Uniqueness: Methyl trimethylsilyl malonate is unique due to the presence of both a trimethylsilyl group and a methyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The trimethylsilyl group provides steric protection and enhances the compound’s nucleophilicity, allowing for selective reactions that are not possible with other malonate derivatives.
Eigenschaften
CAS-Nummer |
51849-23-1 |
---|---|
Molekularformel |
C7H14O4Si |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-O-methyl 3-O-trimethylsilyl propanedioate |
InChI |
InChI=1S/C7H14O4Si/c1-10-6(8)5-7(9)11-12(2,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
DPVCHJXFVHLEDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.